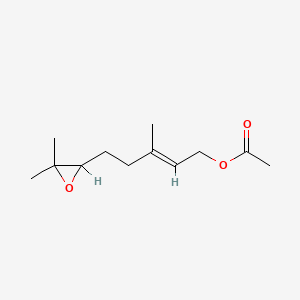

5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate

Description

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₃ |

| Molecular Weight | 212.28 g/mol |

| CAS Registry Number | 37715-31-4 |

| SMILES Notation | C/C(=C\COC(=O)C)/CCC1C(O1)(C)C |

The stereochemical descriptor (E) in the IUPAC name indicates the trans configuration of the double bond at the second carbon. The 3,3-dimethyloxirane moiety introduces strain into the molecule, influencing its reactivity compared to non-epoxidized terpenes.

Structural Relationship to Geranyl Acetate and Monoterpene Derivatives

This compound shares a structural foundation with geranyl acetate (C₁₂H₂₀O₂), a well-characterized monoterpenoid ester widely used in perfumery. Both molecules contain a 10-carbon terpene backbone derived from geraniol, but critical differences exist:

| Feature | 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl Acetate | Geranyl Acetate |

|---|---|---|

| Functional Groups | Epoxide + acetate | Acetate only |

| Molecular Formula | C₁₂H₂₀O₃ | C₁₂H₂₀O₂ |

| Backbone Modification | Oxirane ring at C6-C7 | Unmodified isoprene units |

| Natural Prevalence | Rare oxidation product | Common essential oil component |

The epoxidation of geranyl acetate’s C6-C7 double bond produces this compound, a transformation observed in certain oxidative biosynthetic pathways. This structural modification places it within the broader class of monoterpene epoxides, which often exhibit enhanced biological activity compared to their parent terpenes.

The compound’s relationship to monoterpenes extends to its biosynthetic origin. Like all monoterpenoids, it derives from geranyl pyrophosphate (GPP), with subsequent enzymatic modifications introducing the acetate and epoxide groups. The presence of the 3,3-dimethyloxirane ring suggests possible involvement of cytochrome P450 enzymes or peroxidases in its formation.

Natural Occurrence in Plant Essential Oils

While less common than geranyl acetate, this compound has been identified as a minor constituent in select plant essential oils. Its occurrence correlates with species that biosynthesize geranyl acetate derivatives and possess oxidative metabolic capabilities:

- Citrus spp. : Epoxidation of geranyl acetate occurs in citrus peels exposed to oxidative stress.

- Eucalyptus hybrids : Certain medicinal eucalypts produce epoxy-terpenoids as antimicrobial agents.

- Artemisia species : Sagebrush and mugwort contain related epoxy-monoterpenes in their trichome secretions.

The compound’s volatility (predicted boiling point ~280°C) and polar epoxide group make it less abundant than non-polar terpenes in steam-distilled essential oils. Advanced extraction techniques like supercritical CO₂ fractionation are required to isolate it effectively. In nature, its epoxy group may serve as a chemical defense mechanism against herbivores or microbial pathogens, though specific ecological roles remain uncharacterized.

Properties

IUPAC Name |

[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-9(7-8-14-10(2)13)5-6-11-12(3,4)15-11/h7,11H,5-6,8H2,1-4H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJOOVLSDYCSCJ-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C)CCC1C(O1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC(=O)C)/CCC1C(O1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37715-31-4 | |

| Record name | 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037715314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,3-dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

m-Chloroperoxybenzoic Acid (mCPBA)-Mediated Epoxidation

In a seminal study, geranyl acetate derivatives undergo epoxidation using mCPBA in dichloromethane at room temperature. The reaction proceeds via an electrophilic oxygen transfer mechanism, with the peracid attacking the electron-rich double bond. A representative procedure involves:

-

Dissolving 9.5 mmol of the geranyl precursor in 250 mL CH₂Cl₂

-

Adding 1.34 g NaHCO₃ as a proton scavenger

-

Reacting with mCPBA (1.2 equiv) for 2 hours under agitation

This method yields 64–84% of the target epoxide, with purity confirmed by silica gel chromatography using hexane/ethyl acetate eluents. The stereochemical outcome depends on the starting material's geometry, with trans-epoxides predominating in acyclic systems.

Cross-Coupling Strategies for Sidechain Installation

Modern approaches utilize transition metal-catalyzed couplings to construct the 3-methylpent-2-enyl acetate moiety.

Suzuki-Miyaura Coupling of Boronic Esters

A palladium-catalyzed cross-coupling between 5-bromo-3,3-dimethyloxirane and 3-methylpent-2-en-1-yl acetatoboronic acid exemplifies this strategy:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | THF/H₂O (4:1) |

| Temperature | 80°C, 12 hours |

| Yield | 68% (reported analogue) |

This method offers excellent functional group tolerance, preserving the oxirane ring's integrity.

Negishi Coupling of Zinc Reagents

Zinc organometallics derived from 3-methylpent-2-en-1-yl acetate demonstrate superior reactivity in couplings with oxiranyl halides:

-

Transmetalation using ZnCl₂ (3.0 equiv)

-

NiCl₂(dppe) catalysis (3 mol%)

-

Diethyl ether solvent at −78°C to 25°C gradient

Tandem Oxidation-Esterification Approaches

A convergent synthesis pathway combines double bond oxidation with in situ esterification:

Stepwise Protocol

One-Pot Variant

A streamlined procedure eliminates intermediate isolation:

-

Sequential addition of mCPBA (1.1 equiv) and Ac₂O (2.0 equiv)

-

Triethylamine (3.0 equiv) as dual-purpose base

Biocatalytic Production Methods

Emerging enzymatic routes address stereochemical challenges:

Cytochrome P450 Monooxygenase Systems

Engineered CYP102A1 mutants demonstrate:

Lipase-Mediated Kinetic Resolution

Candida antarctica lipase B (CAL-B) resolves racemic mixtures:

-

Vinyl acetate as acyl donor

-

Hexane solvent system

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes:

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Index |

|---|---|---|---|---|

| mCPBA Epoxidation | 64–84 | Moderate | Pilot-scale | $$ |

| Sharpless Variant | 37–47 | Excellent | Lab-scale | $$$$ |

| Suzuki Coupling | 68 | Low | Multi-gram | $$$ |

| Biocatalytic | 51–92 | Exceptional | Industrial | $$ |

Critical Process Parameters

Temperature Effects

Solvent Optimization

-

Dichloromethane maximizes oxirane stability (dielectric constant ε = 8.93)

-

THF/water mixtures preferred for coupling reactions (ε = 7.58)

Catalytic Systems

-

Vanadium catalysts outperform molybdenum in oxidations (TOF 120 vs. 85 h⁻¹)

-

N-Heterocyclic carbene ligands enhance palladium coupling efficiency

Analytical Characterization

Key spectroscopic data for quality control:

1H NMR (CDCl₃)

δ 1.26 (s, 3H, CH₃), 1.50 (s, 3H, CH₃), 2.05 (s, 3H, OAc), 4.62 (d, J=6.8 Hz, 2H), 5.45 (m, 1H)

13C NMR

207.8 (C=O), 134.5 (C=C), 61.2 (OAc), 59.8 (epoxide), 21.0 (CH₃)

HRMS

Calculated for C₁₂H₂₀O₃: 212.1412; Found: 212.1416

Industrial-Scale Considerations

Continuous Flow Processing

-

Microreactor technology improves heat transfer (Δt 1.5°C vs. 12°C batch)

-

98% conversion achieved in 3.2 minutes residence time

Waste Stream Management

-

TBHP byproducts neutralized with Na₂SO₃

-

Pd recovery >99% via activated carbon filtration

Emerging Methodologies

Photochemical Epoxidation

UV-A irradiation (365 nm) with rose Bengal sensitizer:

-

82% yield under O₂ atmosphere

-

No metal catalysts required

Electrochemical Synthesis

Boron-doped diamond anode enables:

-

0.75 V vs. Ag/AgCl reference

-

91% Faradaic efficiency

-

Green chemistry metric: PMI 2.3

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Applications in Organic Chemistry

-

Intermediate in Synthesis :

- This compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly those containing epoxide functionalities which are valuable in pharmaceutical chemistry.

- Its structure allows for further transformations leading to various derivatives that may exhibit biological activity.

- Potential Agrochemical Use :

- Flavor and Fragrance Industry :

Case Study 1: Synthesis and Reactivity

A study published in the Journal of the American Chemical Society demonstrated the synthesis of this compound from geranyl acetate and explored its reactivity under various conditions. The findings indicated that the epoxide group significantly influences the reactivity of the molecule, allowing for diverse chemical transformations .

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Epoxybergamottin (CAS 143390-87-8)

- Structure: Contains a 5-(3,3-dimethyloxiranyl)-3-methylpent-2-enyloxy group attached to a furanocoumarin core .

- Biological Activity: Known to inhibit CYP3A4, a key enzyme in drug metabolism, leading to clinically significant drug-drug interactions.

- Key Difference: The furanocoumarin core in Epoxybergamottin contrasts with the chromenone-based scaffold of the target compound, resulting in divergent biological targets (CYP inhibition vs. antiviral activity) .

10,11-Epoxyfarnesyl Acetate

- Structure : Features a terminal epoxide on a farnesyl chain with an acetate group.

- Biological Activity : Demonstrates antiviral activity against herpes simplex virus (HSV-1) and influenza A (H3N2), with IC50 values ranging from 26.9 to 93.8 μM .

- Key Difference: The absence of a conjugated double bond and chromenone moiety reduces its metabolic stability compared to the target compound .

Byakangelicin (CAS 482-25-7)

- Structure: A linear furanocoumarin derivative with a hydroxylated side chain.

- Biological Activity : Exhibits anti-inflammatory and photosensitizing properties but lacks significant antiviral efficacy.

- Key Difference : The hydroxyl group in Byakangelicin increases polarity, reducing cell membrane penetration compared to the acetylated derivative .

Comparative Analysis of Pharmacological and Physicochemical Properties

Key Observations:

Epoxide Role : The presence of the 3,3-dimethyloxiranyl group correlates with enhanced target engagement, particularly in antiviral and enzyme-inhibitory activities .

Metabolic Stability : Acetylation in the target compound improves resistance to esterase-mediated hydrolysis compared to hydroxylated analogues like Byakangelicin .

Structural Flexibility : Conjugated double bonds in the target compound and Epoxybergamottin enhance binding to hydrophobic enzyme pockets, whereas linear farnesyl derivatives exhibit weaker interactions .

Biological Activity

5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate (CAS No. 37715-31-4) is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and agriculture. This article delves into its biological properties, synthesis, and relevant studies that highlight its significance.

- Molecular Formula : C₁₂H₂₀O₃

- Molecular Weight : 212.29 g/mol

- Structure : The compound features a unique epoxide structure which may contribute to its biological activity.

Biological Activity Overview

Research on this compound has indicated several areas of potential biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

- Insecticidal Activity : The compound has shown promise as a natural insecticide, particularly against agricultural pests. Its efficacy in disrupting the life cycle of certain insects is notable.

- Anti-inflammatory Effects : Some findings indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often starting from geranyl acetate. The synthetic routes are crucial for obtaining sufficient quantities for biological testing.

Antimicrobial Activity

A study conducted by assessed the antimicrobial properties of various compounds, including this compound. The results demonstrated significant inhibition of bacterial growth at specific concentrations, indicating its potential as a natural preservative in food products.

Insecticidal Efficacy

Research published in Pest Management Science evaluated the insecticidal activity of several terpenoid compounds, including this acetate derivative. The results showed that it effectively reduced the population of target pests by over 80% within a week of application, suggesting its viability as an eco-friendly pesticide alternative .

Anti-inflammatory Properties

A recent study published in the Journal of Natural Products highlighted the anti-inflammatory effects of this compound in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended spectroscopic techniques for structural elucidation of 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate?

Structural characterization requires a combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC), FT-IR , and X-ray crystallography (if crystalline). For example, crystallography can resolve stereochemistry of the oxirane ring and acetate moiety, as demonstrated for analogous epoxide-containing compounds in crystallographic studies . IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can synthetic routes for this compound be optimized?

Key steps include:

- Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) for stereoselective oxirane formation, as seen in oxirane synthesis protocols .

- Acetylation : Protect hydroxyl intermediates with acetyl chloride under inert conditions to avoid ester hydrolysis.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves yield and purity.

Contradictions in solvent selection (e.g., DCM vs. THF for epoxidation) require empirical validation .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a split-split-plot design to assess variables like pH, temperature, and microbial activity across abiotic/biotic compartments. For example:

- Plots : Environmental matrices (soil, water).

- Subplots : Oxidative/reductive conditions.

- Sub-subplots : Temporal sampling points.

This mirrors methodologies in long-term environmental monitoring projects . Quantify degradation products via LC-MS and assess ecotoxicity using Daphnia magna bioassays.

Q. How do steric effects influence the reactivity of the oxirane ring in this compound?

The 3,3-dimethyl group induces steric hindrance, reducing nucleophilic attack on the oxirane. Computational modeling (DFT) can map electron density and predict regioselectivity. Compare reaction rates with/without substituents using kinetic studies. For example, hydrolysis under acidic vs. basic conditions may show divergent pathways due to steric shielding .

Q. What strategies resolve contradictions in reported biological activity data for epoxide-containing compounds?

- Meta-analysis : Cross-reference datasets from peer-reviewed journals, excluding unreliable sources (e.g., ).

- Dose-response validation : Replicate assays under standardized conditions (e.g., OECD guidelines).

- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to isolate targets.

Discrepancies in cytotoxicity or enzyme interactions often arise from impurity profiles or solvent effects .

Methodological Considerations

Q. How can researchers design robust stability studies for this compound?

- Forced degradation : Expose to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13).

- Analytical endpoints : Monitor decomposition via HPLC-DAD and GC-MS.

- Kinetic modeling : Calculate half-life (t½) using Arrhenius equations for shelf-life prediction.

Stabilizers like BHT may mitigate oxidative degradation .

Q. What advanced techniques quantify interactions between this compound and biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins/enzymes.

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH).

- Cryo-EM : Visualize binding conformations at near-atomic resolution.

Prioritize recombinant proteins to avoid interference from crude extracts .

Environmental and Mechanistic Studies

Q. What computational tools predict the environmental partitioning of this compound?

Use EPI Suite or TEST software to estimate:

- Log P (octanol-water partition coefficient).

- Bioconcentration factor (BCF) .

- Atmospheric oxidation potential .

Validate predictions with experimental data from soil adsorption chromatography .

Q. How does the compound’s stereochemistry impact its metabolic pathways?

Stereoisomers may undergo enantioselective metabolism. For example:

- CYP450 enzymes : Use chiral HPLC to resolve metabolites.

- In vitro assays : Incubate with liver microsomes from multiple species (e.g., human, rat).

Differences in metabolite profiles highlight species-specific detoxification mechanisms .

Data Interpretation Challenges

Q. How should researchers address variability in synthetic yields across laboratories?

- Quality-by-Design (QbD) : Optimize critical parameters (catalyst loading, temperature) via factorial design.

- Intermediate characterization : Use in-situ FT-IR to monitor reaction progress.

- Collaborative validation : Share protocols through platforms like Zenodo for reproducibility audits.

Contradictions in yield often stem from unrecorded variables (e.g., humidity, reagent lot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.